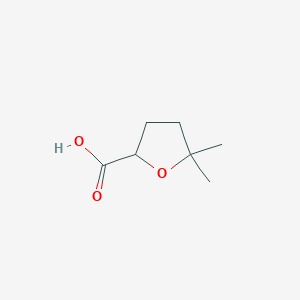

5,5-Dimethyloxolane-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2)4-3-5(10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOZPLASXQNPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7433-82-1 | |

| Record name | 5,5-dimethyloxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,5 Dimethyloxolane 2 Carboxylic Acid and Analogous Oxolane Carboxylic Acids

Established Retrosynthetic Strategies for Carboxylic Acid Functionality

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. chemistry.coachias.ac.in For a target molecule like 5,5-dimethyloxolane-2-carboxylic acid, the key challenge is the strategic installation of the carboxyl group onto the oxolane scaffold. This can be achieved by targeting precursor molecules where the C2 position is functionalized with a group that can be readily converted into a carboxylic acid. The primary retrosynthetic strategies involve disconnecting the carboxylic acid to a primary alcohol, an aldehyde, a ketone, or a nitrile.

Oxidative Approaches to Carboxylic Acids

Oxidation represents one of the most fundamental methods for synthesizing carboxylic acids. acsgcipr.org This approach involves the conversion of a functional group at a lower oxidation state, such as an alcohol, aldehyde, or in some cases, a ketone, to the carboxylic acid level. The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid unwanted side reactions, especially in complex molecules with multiple sensitive functional groups. acsgcipr.orgethernet.edu.et

The oxidation of primary alcohols and aldehydes is a common and direct route to carboxylic acids. acsgcipr.orglibretexts.org For the synthesis of an oxolane carboxylic acid, this would involve a precursor such as (5,5-dimethyloxolan-2-yl)methanol (B2953898) or 5,5-dimethyloxolane-2-carbaldehyde (B8819033).

Primary alcohols are typically oxidized to carboxylic acids using strong oxidizing agents. libretexts.org A classic reagent for this transformation is the Jones reagent (CrO₃ in aqueous sulfuric acid). researchgate.net The reaction proceeds via an aldehyde intermediate, which is then further oxidized to the carboxylic acid. researchgate.netorgoreview.com To ensure the reaction goes to completion and the aldehyde does not isolate, an excess of the oxidizing agent is often used, and the reaction is typically heated under reflux. libretexts.org

Aldehydes themselves are readily oxidized to carboxylic acids, often with milder oxidizing agents than those required for primary alcohols. orgoreview.comchemguide.co.uk Reagents like potassium dichromate(VI) in acidic solution are effective for this conversion. libretexts.org The presence of a hydrogen atom on the carbonyl carbon of aldehydes makes them particularly susceptible to oxidation. chemguide.co.uklibretexts.org

Modern and greener alternatives to heavy metal oxidants are also widely employed. acsgcipr.org A notable example is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl (B88944) radical, as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach) and sodium chlorite. ethernet.edu.etnih.gov This system allows for the efficient oxidation of primary alcohols to carboxylic acids under mild conditions, making it suitable for substrates with sensitive functional groups. nih.gov

Table 1: Common Reagents for the Oxidation of Primary Alcohols and Aldehydes

| Reagent/System | Typical Substrate | Conditions | Key Features |

|---|---|---|---|

| Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Primary Alcohols, Aldehydes | Acidic, Heat (reflux) | Strong oxidant; color change from orange to green indicates reaction progress. libretexts.org |

| Jones Reagent (CrO₃ / H₂SO₄ / Acetone) | Primary Alcohols | Strongly acidic | Powerful and efficient, but uses toxic chromium(VI). researchgate.net |

| Potassium Permanganate (B83412) (KMnO₄) | Primary Alcohols, Aldehydes | Acidic or Alkaline, often heated | Very strong oxidant; can cleave other bonds if not controlled. chemguide.co.uklibretexts.org |

| TEMPO / NaOCl / NaClO₂ | Primary Alcohols | Mild, often biphasic | Catalytic, high selectivity, avoids heavy metals, and compatible with many functional groups. ethernet.edu.etnih.gov |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aldehydes | Alkaline, gentle warming | Mild oxidant used as a classic qualitative test for aldehydes (silver mirror test). chemguide.co.uklibretexts.org |

Ketones are generally resistant to oxidation due to the absence of a hydrogen atom on the carbonyl carbon. chemguide.co.uklibretexts.org Their oxidation requires harsh conditions and strong oxidizing agents, such as hot alkaline potassium permanganate (KMnO₄). orgoreview.comlibretexts.org This type of oxidation is typically destructive, proceeding with the cleavage of carbon-carbon bonds adjacent to the carbonyl group, which results in a mixture of carboxylic acid products. orgoreview.comlibretexts.org Consequently, this method is rarely used for the synthesis of specific carboxylic acids in complex structures.

For a hypothetical precursor like 1-(5,5-dimethyloxolan-2-yl)ethan-1-one, strong oxidation would cleave the bond between the carbonyl carbon and the oxolane ring or the methyl group, leading to a mixture of products and likely decomposition of the oxolane ring itself, making it an impractical route.

A more controlled, albeit indirect, method involving ketones is the Baeyer-Villiger oxidation. This reaction uses a peroxyacid (e.g., m-CPBA) to convert a ketone into an ester. libretexts.org The resulting ester could then be hydrolyzed to yield a carboxylic acid and an alcohol. The regioselectivity of the oxygen insertion depends on the migratory aptitude of the groups attached to the carbonyl. While not a direct oxidation to a carboxylic acid, this two-step sequence (oxidation followed by hydrolysis) provides a strategic pathway from ketones to carboxylic acids.

Biocatalysis offers highly selective methods for oxidation reactions under mild conditions. Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are particularly versatile. nih.govmdpi.com These enzymes can catalyze the oxidation of a wide range of substrates, including the conversion of alcohols and aldehydes to carboxylic acids. nih.govacs.org

Cytochrome P450 systems can exhibit remarkable chemo-, regio-, and stereoselectivity, which is advantageous in the synthesis of complex molecules. ox.ac.uk For instance, P450 enzymes have been shown to catalyze the oxidation of alcohols to carboxylic acids in a processive manner, where the intermediate aldehyde remains bound to the enzyme before the second oxidation step occurs. nih.gov They can also catalyze the oxidative cleavage of esters to form carboxylic acids, a reaction that is otherwise difficult to achieve chemically. nih.gov

The application of engineered P450 enzymes in synthetic chemistry is a growing field. By modifying the enzyme's active site, catalysts can be developed for specific, non-natural substrates, potentially enabling a direct and selective oxidation route to target molecules like this compound from a suitable precursor. ox.ac.uk

Hydrolytic Routes to Carboxylic Acids

Hydrolysis provides an alternative pathway to carboxylic acids from functional groups such as nitriles, esters, or amides. These methods involve the cleavage of a bond by reaction with water, often facilitated by acidic or basic catalysts.

The hydrolysis of a nitrile (a compound containing a -C≡N group) is a robust and widely used method for the preparation of carboxylic acids. chemguide.co.uklibretexts.org For the target molecule, this would involve the synthesis and subsequent hydrolysis of 5,5-dimethyloxolane-2-carbonitrile.

The reaction can be performed under either acidic or alkaline conditions, typically requiring heat (reflux) to proceed at a practical rate. chemguide.co.uklibretexts.org The hydrolysis is believed to occur in two stages, with an amide intermediate being formed first, which is then hydrolyzed further to the carboxylic acid (or its salt). chemguide.co.ukyoutube.com

Acid-Catalyzed Hydrolysis : The nitrile is heated with a strong acid, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org The reaction directly yields the free carboxylic acid and an ammonium (B1175870) salt as a byproduct. libretexts.org R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺

Alkaline-Catalyzed Hydrolysis : The nitrile is heated with a strong base, such as sodium hydroxide (B78521) solution. chemguide.co.uklibretexts.org This process initially produces a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent workup step. libretexts.org R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃ R-COO⁻ + H⁺ → R-COOH

The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. google.com

Table 2: Comparison of Nitrile Hydrolysis Methods

| Method | Reagents | Initial Product | Final Product (after workup) | Key Features |

|---|---|---|---|---|

| Acid Hydrolysis | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid and Ammonium Salt | Carboxylic Acid | Directly yields the free acid. libretexts.org |

| Alkaline Hydrolysis | Aqueous NaOH or KOH, Heat | Carboxylate Salt and Ammonia | Carboxylic Acid | Requires a final acidification step to protonate the carboxylate. chemguide.co.uklibretexts.org |

Carboxylation Reactions

Carboxylation reactions involve the introduction of a carboxyl group into a molecule, most commonly by reacting an organometallic intermediate with carbon dioxide.

The carboxylation of organometallic reagents, particularly Grignard reagents, is a powerful and widely used method for preparing carboxylic acids. google.com This reaction involves the nucleophilic addition of the organometallic compound to the electrophilic carbon of carbon dioxide (often in the form of dry ice). google.com

The synthesis would begin with the formation of a Grignard reagent from a halogenated precursor, such as 2-chloro-5,5-dimethyloxolane. This is achieved by reacting the halo-oxolane with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). The resulting Grignard reagent is then treated with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the carbon atom of CO₂, forming a magnesium carboxylate salt. google.com The final step is the hydrolysis of this salt with an aqueous acid (e.g., HCl) to produce this compound. google.com This method has been successfully applied to the synthesis of other heterocyclic carboxylic acids, such as thiophene-2-carboxylic acid derivatives. beilstein-journals.org

Table 3: Steps in Grignard Carboxylation

| Step | Description | Reactants | Product |

| 1 | Formation of Grignard Reagent | 2-Halo-5,5-dimethyloxolane, Mg, Ether | 5,5-Dimethyloxolan-2-ylmagnesium halide |

| 2 | Carboxylation | Grignard reagent, CO₂ (dry ice) | Magnesium carboxylate salt |

| 3 | Hydrolysis | Magnesium carboxylate salt, H₃O⁺ | This compound |

Carbon Chain Elongation Strategies

These methods involve the formation of new carbon-carbon bonds to construct the carboxylic acid, often starting from smaller precursor molecules.

The malonic ester synthesis is a versatile method for preparing substituted acetic acids. wikipedia.orguobabylon.edu.iq The key starting material is typically diethyl malonate, which has acidic α-hydrogens that can be readily removed by a base like sodium ethoxide to form a stable enolate. masterorganicchemistry.comlibretexts.org

This nucleophilic enolate can then react with an appropriate electrophile. libretexts.orglibretexts.org To synthesize an oxolane carboxylic acid via this route, one could envision a reaction with a suitable dihaloalkane that also contains the necessary gem-dimethyl group, leading to the formation of the oxolane ring through intramolecular alkylation. wikipedia.org A more direct approach to a substituted acetic acid on the oxolane ring would involve alkylating the malonic ester enolate with a halo-oxolane, such as 2-(chloromethyl)-5,5-dimethyloxolane.

The resulting dialkylmalonic ester is then subjected to hydrolysis (saponification) under basic conditions, followed by acidification to yield a substituted malonic acid. masterorganicchemistry.comlibretexts.org Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to afford the desired carboxylic acid. masterorganicchemistry.comlibretexts.org This method is highly adaptable and has been used to synthesize a variety of carboxylic acids, including cyclic structures like cyclobutanecarboxylic acid. chemicalnote.com

Table 4: Key Stages of Malonic Ester Synthesis

| Stage | Reaction | Purpose |

| 1 | Deprotonation | Formation of a nucleophilic malonate enolate using a base (e.g., NaOEt). masterorganicchemistry.com |

| 2 | Alkylation | Carbon-carbon bond formation via Sₙ2 reaction with an alkyl halide. masterorganicchemistry.com |

| 3 | Hydrolysis | Conversion of the diester to a dicarboxylic acid using aqueous base followed by acid. masterorganicchemistry.com |

| 4 | Decarboxylation | Loss of CO₂ upon heating to yield the final substituted acetic acid. masterorganicchemistry.com |

Arndt-Eistert Homologation

The Arndt-Eistert homologation is a well-established method for the one-carbon chain extension of carboxylic acids. organic-chemistry.orgwikipedia.org This reaction sequence allows for the conversion of a carboxylic acid to its higher homolog, which can be a valuable tool in the synthesis of complex molecules. wikipedia.org The process involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, yields the homologated carboxylic acid. organic-chemistry.orgnrochemistry.com

The general mechanism of the Arndt-Eistert homologation proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acylating agent, typically an acid chloride, using reagents like thionyl chloride or oxalyl chloride. researchgate.net

Formation of the Diazoketone: The acid chloride is then reacted with diazomethane. Two equivalents of diazomethane are typically required, as one equivalent reacts with the liberated hydrogen chloride. nrochemistry.com

Wolff Rearrangement: The key step is the Wolff rearrangement of the α-diazoketone to a ketene (B1206846). This rearrangement can be promoted thermally, photochemically, or through catalysis, often with silver(I) salts like silver oxide or silver benzoate. organic-chemistry.orgnrochemistry.com

Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile. In the presence of water, the ketene is hydrated to form the homologous carboxylic acid. organic-chemistry.org

While a specific example of the Arndt-Eistert homologation for the direct synthesis of this compound is not prominently featured in the literature, the methodology can be theoretically applied. For instance, starting from a suitable precursor like 5,5-dimethyloxolane-2-carboxaldehyde, oxidation to the corresponding carboxylic acid would provide the substrate for the homologation sequence to yield the desired acetic acid derivative.

Due to the hazardous nature of diazomethane, which is toxic and explosive, safer alternatives have been developed. One such alternative is the use of trimethylsilyldiazomethane. wikipedia.org

Cyclization Reactions for Oxolane Ring Formation with Integrated Carboxylic Acid Moieties

The construction of the oxolane ring is a cornerstone of many synthetic endeavors. Various cyclization strategies have been developed to afford these heterocyclic systems with control over stereochemistry and substitution patterns.

Intramolecular Ring-Closing Methodologies

Intramolecular cyclization reactions are powerful strategies for the formation of cyclic compounds, including oxolanes. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups. The synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids and their subsequent intramolecular cyclization to N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides demonstrates a method of forming a furanone ring, a related five-membered oxygen heterocycle. researchgate.net

In the context of synthesizing this compound, an intramolecular approach could involve the cyclization of a suitably functionalized acyclic precursor. For example, a δ-hydroxy-γ,γ-dimethyl-α,β-unsaturated ester could undergo an intramolecular Michael addition to form the oxolane ring. Alternatively, the cyclization of a diol can lead to the formation of a tetrahydrofuran ring. A ferrocenium-catalyzed dehydrative cyclization of 1,4-butanediols has been reported to produce 2,2,5-trisubstituted tetrahydrofurans. mdpi.com

Transition-Metal Catalyzed Cyclization Approaches

Transition-metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for the formation of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been extensively developed for the construction of carbon-carbon and carbon-heteroatom bonds.

A direct and atom-economical approach to γ-lactones is the palladium-catalyzed γ-lactonization of aliphatic carboxylic acids. acs.org This transformation involves the activation of a C(sp³)–H bond at the γ-position and subsequent intramolecular C–O bond formation. uni-kiel.dechemrxiv.org This method is particularly attractive as it avoids the need for pre-functionalized starting materials. chemrxiv.org

Recent advancements have described a direct palladium-catalyzed γ-lactonization of free carboxylic acids proceeding via a C–O reductive elimination as the key step. acs.orgchemrxiv.org Notable features of this protocol include the use of sodium percarbonate as a convenient and readily available oxidant and the development of a highly efficient β-alanine-derived ligand. acs.orguni-kiel.de This methodology has been successfully applied to a wide range of aliphatic acids, including challenging β-non-quaternary acids. acs.orguni-kiel.de

| Substrate | Catalyst System | Oxidant | Product | Yield (%) |

| 3-Methylbutanoic acid | Pd(OAc)₂ / β-alanine-derived ligand | Sodium Percarbonate | 4,4-Dimethyl-γ-butyrolactone | 48 |

| Gemfibrozil | Pd(OAc)₂ / β-alanine-derived ligand | Sodium Percarbonate | Lactone of Gemfibrozil | 51 |

Table 1: Examples of Palladium-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. uni-kiel.dechemrxiv.org

This approach provides a valuable route to a diverse library of γ-lactones, which are precursors to the corresponding carboxylic acids upon hydrolysis.

The development of suitable ligands has been crucial for advancing transition-metal-catalyzed C–H activation reactions. nih.gov Ligands can control the reactivity and selectivity of the metal catalyst, enabling challenging transformations that would otherwise be unfeasible. researchgate.net In the context of oxolane synthesis, ligand-enabled C(sp³)–H activation allows for the direct functionalization of unactivated C–H bonds to form the heterocyclic ring.

Mono-N-protected amino acids (MPAA) have emerged as a versatile class of ligands for palladium-catalyzed C–H activation. nih.gov These ligands can accelerate the C–H activation step and control the regioselectivity of the reaction. For instance, a Pd(II)-catalyzed cross-coupling of γ-C(sp³)–H bonds in triflyl-protected amines with arylboron reagents has been achieved using an MPAA ligand. nih.gov

In 2018, a β-C(sp³)–H olefination and subsequent lactonization of aliphatic carboxylic acids to furnish γ-lactones was reported. nih.gov This transformation was made possible by a new class of bifunctional acetyl-protected aminoethyl phenyl thioether ligand. nih.gov The thioether moiety of the ligand anchors the catalyst, while the internal base facilitates the C–H cleavage. nih.gov

| Reaction Type | Ligand Class | Key Features |

| γ-C(sp³)–H Arylation | Mono-N-protected amino acid (MPAA) | Enables cross-coupling with arylboron reagents. |

| β-C(sp³)–H Olefination/Lactonization | Acetyl-protected aminoethyl phenyl thioether | Bifunctional ligand with a coordinating thioether and an internal base. |

Table 2: Ligands for Palladium-Catalyzed C–H Activation Reactions. nih.govnih.gov

These ligand-enabled strategies offer powerful tools for the synthesis of substituted oxolanes and their carboxylic acid derivatives through the selective functionalization of C(sp³)–H bonds.

Green Chemistry Principles in Oxolane Carboxylic Acid Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibe.ch The application of these principles in the synthesis of oxolane carboxylic acids can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles relevant to oxolane carboxylic acid synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C–H activation and lactonization reactions are examples of atom-economical processes as they avoid the use of pre-functionalized substrates and the generation of stoichiometric byproducts. chemrxiv.org

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.com The development of solvent selection guides for common reactions like Steglich esterification aids in making more sustainable choices. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of waste reduction. Transition-metal-catalyzed cyclization reactions are a prime example of this principle in action. biointerfaceresearch.com

Designing for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can enable reactions to proceed under milder conditions. Microwave-assisted synthesis can also be an energy-efficient alternative to conventional heating. mdpi.com

Use of Renewable Feedstocks: Utilizing renewable resources as starting materials. While not directly addressed in the synthetic methodologies discussed above, the development of routes to oxolane derivatives from biomass-derived precursors is an active area of research.

By incorporating these principles into the design of synthetic routes for this compound and its analogs, the chemical industry can move towards more sustainable and environmentally responsible practices.

Bio-based Production Routes for Related Oxolanes (e.g., 2,2,5,5-Tetramethyloxolane)

The development of sustainable and bio-based synthetic routes for valuable chemicals is a significant focus of modern chemistry. While direct bio-based routes to this compound are not extensively documented, significant research has been conducted on the synthesis of analogous structures, such as the solvent 2,2,5,5-tetramethyloxolane (TMO). mdpi.com TMO is a cyclic ether that serves as a safer, potential replacement for hazardous hydrocarbon solvents like toluene (B28343) and tetrahydrofuran (THF). mdpi.comrsc.org

Several pathways for producing TMO from renewable feedstocks have been explored, starting from common bio-based materials like glucose. mdpi.com One prominent and demonstrated route begins with methyl levulinate, a derivative of sugar dehydration. mdpi.com This process involves a triple methylation of methyl levulinate using a Grignard reagent (methyl magnesium chloride) to produce the key intermediate, 2,5-dimethylhexane-2,5-diol (DHL), in high yields. mdpi.com The DHL is then converted to TMO through a cyclodehydration reaction, often catalyzed by H-BEA zeolites. mdpi.com This specific route has been successfully demonstrated to produce TMO with a bio-based carbon content of 64%. mdpi.com

An alternative chemocatalytic route also starts with glucose, which is first dehydrated to 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com The HMF is subsequently hydrogenated to form 2,5-dimethylfuran (B142691). Through acid-catalyzed hydrolysis, 2,5-dimethylfuran is converted to 2,5-hexanedione (B30556) (HDO). Similar to the first route, a methylation step transforms HDO into DHL, which is then cyclized to yield TMO. mdpi.com

Table 1: Summary of Bio-based Synthetic Routes to 2,2,5,5-Tetramethyloxolane (TMO)

| Starting Material | Key Intermediates | Key Reactions | Final Product | Bio-based Content |

| Methyl Levulinate | 2,5-Dimethylhexane-2,5-diol (DHL) | Grignard Reaction (Triple Methylation), Cyclodehydration | 2,2,5,5-Tetramethyloxolane (TMO) | 64% mdpi.com |

| Glucose | 5-Hydroxymethylfurfural (HMF), 2,5-Dimethylfuran, 2,5-Hexanedione (HDO), 2,5-Dimethylhexane-2,5-diol (DHL) | Dehydration, Hydrogenation, Hydrolysis, Methylation, Cyclization | 2,2,5,5-Tetramethyloxolane (TMO) | N/A |

Chemoenzymatic Cascade Reactions from Carboxylic Acids

Chemoenzymatic synthesis combines the high selectivity of biocatalysts (enzymes) with the broad applicability of chemical catalysis to construct complex molecules efficiently. nih.gov This approach is particularly valuable for synthesizing chiral compounds or for performing transformations under mild conditions. Cascade reactions, where multiple reaction steps occur sequentially in a single pot, further enhance the efficiency of this methodology.

A notable chemoenzymatic strategy for modifying carboxylic acids involves the use of carboxylic acid reductase (CAR) enzymes. nih.gov These enzymes can reduce a wide range of aromatic and aliphatic carboxylic acids to their corresponding aldehydes. This enzymatic reduction serves as the initial step in a cascade reaction. The resulting aldehyde, without being isolated, can then undergo a subsequent chemical transformation, such as a Wittig reaction. This specific cascade allows for a two-carbon chain elongation, converting a carboxylic acid into an α,β-unsaturated ester, which is a versatile building block in organic synthesis. nih.gov The broad substrate scope of CARs makes this a powerful tool for generating diverse molecular structures from readily available carboxylic acids. nih.gov

Another application of chemoenzymatic synthesis in this area is the production of enantiomerically pure oxolane carboxylic acids. For instance, (R)-tetrahydrofuran-2-carboxylic acid, a key chiral building block for certain antibiotics, can be prepared through the enantioselective hydrolysis of its corresponding racemic ester. researchgate.net This process utilizes an enzyme to selectively hydrolyze one enantiomer of the ester, allowing for the separation of the desired chiral acid from the unreacted ester enantiomer. researchgate.net

Table 2: Examples of Chemoenzymatic Transformations Involving Carboxylic Acids

| Reaction Type | Enzyme Class | Initial Substrate | Key Transformation | Product Class |

| Reduction-Wittig Cascade | Carboxylic Acid Reductase (CAR) | Aromatic or Aliphatic Carboxylic Acids | Enzymatic reduction to aldehyde, followed by chemical Wittig reaction. nih.gov | α,β-Unsaturated Esters |

| Enantioselective Hydrolysis | Hydrolase / Lipase (B570770) | Racemic Tetrahydrofuran-2-carboxylic ester | Selective hydrolysis of one ester enantiomer to the carboxylic acid. researchgate.net | Chiral Tetrahydrofuran-2-carboxylic Acid |

Chemical Reactivity and Transformations of 5,5 Dimethyloxolane 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid moiety, characterized by a carbonyl group and a hydroxyl group, is the central site of reactivity in 5,5-dimethyloxolane-2-carboxylic acid. It can undergo a range of transformations to yield important derivatives such as acid halides, esters, and amides.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids. This process involves the initial attack of a nucleophile on the carbonyl carbon, followed by the departure of the hydroxyl group as a leaving group, typically after protonation. For these reactions to proceed efficiently, the hydroxyl group often needs to be converted into a better leaving group.

The conversion of carboxylic acids into more reactive acid halides is a key step for synthesizing various acyl derivatives. Acid chlorides, in particular, are highly useful intermediates. Standard chlorinating agents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) are commonly employed for this transformation.

When this compound is treated with thionyl chloride, it is expected to yield 5,5-dimethyloxolane-2-carbonyl chloride. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which drives the reaction to completion.

Illustrative Reaction for Acid Chloride Formation

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 5,5-Dimethyloxolane-2-carbonyl chloride |

| This compound | Phosphorus trichloride (PCl₃) | 5,5-Dimethyloxolane-2-carbonyl chloride |

Esterification is one of the most fundamental reactions of carboxylic acids. The Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This is a reversible equilibrium-controlled process. masterorganicchemistry.com To favor the formation of the ester, either the alcohol is used in large excess or the water formed as a byproduct is removed from the reaction mixture, for instance, by azeotropic distillation. masterorganicchemistry.com

For this compound, reaction with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions will produce the corresponding methyl or ethyl ester. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

General Scheme for Fischer Esterification

| Carboxylic Acid | Alcohol (R'-OH) | Catalyst | Product Ester |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 5,5-dimethyloxolane-2-carboxylate |

While less common, photochemical conditions can also be employed for esterification, often involving different mechanisms that may proceed via radical intermediates.

Amides are synthesized by reacting a carboxylic acid with an amine. This reaction is fundamental in peptide synthesis and the creation of many pharmaceuticals and polymers.

The direct reaction between a carboxylic acid and an amine to form an amide is possible but challenging. The primary issue is the acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, thermal amidation is often employed, where high temperatures (typically >160 °C) are used to drive off water from the salt and shift the equilibrium towards the formation of the amide bond. mdpi.com This method is generally suitable for substrates that are not sensitive to heat. mdpi.com

Illustrative Reaction for Thermal Amidation

| Reactant 1 | Reactant 2 (R'-NH₂) | Condition | Product Amide |

|---|---|---|---|

| This compound | Ammonia (B1221849) | High Temperature | 5,5-Dimethyloxolane-2-carboxamide |

To perform amidation under milder conditions, coupling reagents are widely used. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group. libretexts.org The carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then susceptible to nucleophilic attack by the amine, which displaces the dicyclohexylurea (DCU) leaving group to form the amide. libretexts.orgyoutube.com DCU is insoluble in most common organic solvents and precipitates from the reaction mixture, helping to drive the reaction to completion.

This method is a cornerstone of peptide synthesis and is broadly applicable to a wide range of carboxylic acids and amines. libretexts.org

General Scheme for DCC-Mediated Amidation

| Carboxylic Acid | Amine (R'-NH₂) | Coupling Reagent | Product Amide | Byproduct |

|---|---|---|---|---|

| This compound | Aniline | DCC | N-phenyl-5,5-dimethyloxolane-2-carboxamide | Dicyclohexylurea (DCU) |

Detailed Research on Specific Chemical Transformations of this compound Not Found in Current Literature

Following a comprehensive search of scientific literature and chemical databases, specific experimental data on the reactivity and transformations of the chemical compound This compound could not be located for the precise reactions outlined in the requested article structure.

The inquiry specified a detailed examination of the following transformations for this compound:

Catalytic Amidation , with a focus on Boric Acid Catalysis, Lewis Acid Catalysis (Nb₂O₅, Boron-based), Polysiloxane-Catalyzed Amidation, and Microwave-Assisted Amidation with Solid Supports.

Reduction of the Carboxylic Acid Group to an aldehyde by Carboxylate Reductase Enzymes.

Decarboxylative Functionalizations .

While extensive information exists on these general catalytic methods for a wide range of other carboxylic acids, the literature retrieved does not include specific studies, examples, or data sets involving this compound as the substrate.

General principles of these reactions are well-documented:

Catalytic Amidation : Methods using catalysts like boric acid or Lewis acids such as niobium(V) oxide are developed to facilitate the direct formation of amides from carboxylic acids and amines, often under dehydrative conditions, providing an atom-economical alternative to traditional coupling reagents.

Enzymatic Reduction : Carboxylate reductase (CAR) enzymes are known to biocatalytically reduce carboxylic acids to aldehydes, a transformation that is challenging via traditional chemical methods. These enzymes require cofactors like ATP and NADPH to proceed under mild, aqueous conditions.

Decarboxylative Functionalization : These reactions involve the removal of the carboxyl group (as CO₂) and the formation of a new bond at its position. This is a powerful strategy in organic synthesis, often proceeding via radical intermediates generated through photoredox catalysis or other initiation methods.

However, without specific research applying these methodologies to this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict focus on this particular compound as requested. The creation of such an article would require speculation or generalization of results from other compounds, which would not meet the required standards of scientific accuracy.

Therefore, the requested content focusing solely on the specified chemical reactivity of this compound cannot be generated at this time due to a lack of available research data.

Nucleophilic Acyl Substitution Reactions

Amidation Reactions

Catalytic Amidation

Transformations of the Oxolane Ring System

The oxolane ring is a relatively stable five-membered ether. However, it can undergo transformations such as ring-opening under specific conditions, and the substituents can influence stereoselective reactions on the ring.

The tetrahydrofuran (B95107) ring is susceptible to cleavage by strong acids, Lewis acids, and certain acyl halides. For this compound, such reactions would involve the protonation or coordination to the ring oxygen, followed by nucleophilic attack.

One potential ring-opening reaction could be initiated by acyl halides, such as acetyl chloride or benzoyl chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or a catalytic amount of iodine. researchgate.net In a similar fashion to the cleavage of tetrahydrofuran and 2,5-dimethyltetrahydrofuran, the reaction would likely proceed via an oxonium ion intermediate. researchgate.netacs.org The nucleophilic halide would then attack one of the α-carbons (C2 or C5). Due to the steric hindrance from the gem-dimethyl group at C5 and the electronic effect of the carboxylic acid at C2, the regioselectivity of this cleavage could be influenced.

A plausible reaction pathway is depicted below:

Table 1: Postulated Ring-Opening Reaction of this compound

| Reactant | Reagents | Plausible Product(s) | Reference |

| This compound | Acyl Halide (e.g., RCOCl), Lewis Acid | A halo-ester derivative, such as a 4-halo-4-methylpentanoate derivative. | researchgate.net, acs.org |

It is important to note that the stability of the potential carbocation intermediates would play a crucial role in the reaction mechanism and outcome. The tertiary carbocation that could be formed at C5 might be favored, leading to specific ring-opened products.

While the synthesis of substituted tetrahydrofurans often employs stereoselective methods, post-synthetic stereoselective transformations on a pre-formed ring like this compound are less common. nih.gov However, the existing stereocenter at C2 could direct further reactions.

For instance, if the carboxylic acid is converted to a different functional group, this new group could direct hydrogenation or other additions to the ring from a specific face. Radical reactions, which are known to be useful in the synthesis of tetrahydrofuran derivatives, could also be envisioned. diva-portal.org The stereochemical outcome of such reactions would be highly dependent on the directing capabilities of the substituent at C2 and the steric influence of the gem-dimethyl group at C5.

Reactions at the Dimethyl Substituents

The gem-dimethyl group at the C5 position consists of chemically robust methyl groups. Their functionalization represents a significant synthetic challenge due to the strength of the C-H bonds.

Modern synthetic methods allow for the functionalization of unactivated C(sp³)–H bonds, often through transition-metal-catalyzed reactions. researchgate.net The carboxylic acid group in this compound could potentially act as a directing group to facilitate C-H activation at one of the methyl groups.

This approach, often termed "desymmetrization of gem-dimethyl groups," can lead to the introduction of new functional groups with high chemo- and regioselectivity. researchgate.net For example, a rhodium(III)-catalyzed amidation could potentially functionalize one of the methyl groups. researchgate.net Such a transformation would likely require the carboxylic acid to coordinate to the metal center, bringing the catalyst into proximity with the target C-H bonds.

Table 2: Hypothetical C-H Functionalization of the Dimethyl Group

| Starting Material | Catalyst System | Potential Product | Reaction Type | Reference |

| This compound | Rhodium(III) complex, oxidant, nitrogen source | A derivative with one of the C5-methyl groups converted to an aminomethyl group. | Directed C-H Amination | researchgate.net |

| This compound | Iridium-based catalyst, borylating agent | A derivative with one of the C5-methyl groups converted to a borylmethyl group. | Directed C-H Borylation | researchgate.net |

These reactions are at the forefront of synthetic chemistry, and their applicability to this compound would require empirical investigation. The success of such a transformation would provide a valuable route to novel and structurally complex derivatives.

Synthesis and Functionalization of 5,5 Dimethyloxolane 2 Carboxylic Acid Derivatives

Preparation of Carboxylic Acid Derivatives

The carboxylic acid moiety of 5,5-dimethyloxolane-2-carboxylic acid is the primary site for a range of classical organic transformations. These reactions convert the acid into more reactive or functionally distinct derivatives such as esters, amides, acid halides, and anhydrides, which can serve as key intermediates for further synthesis.

Esters of this compound

Esterification is a fundamental transformation of carboxylic acids. Esters of this compound can be synthesized through several reliable methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven reaction, and yields can be optimized by using an excess of the alcohol or by removing the water formed during the reaction. academie-sciences.frineosopen.org

Alternative methods that proceed under milder conditions involve the activation of the carboxylic acid. For example, using dehydrating agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can efficiently produce esters from nearly equimolar amounts of the acid and alcohol. researchgate.net

Table 1: Synthesis of this compound Esters

| Method | Alcohol (R-OH) | Reagents/Catalyst | Conditions | Typical Yield |

|---|---|---|---|---|

| Fischer Esterification | Methanol (B129727) | H₂SO₄ (catalytic) | Reflux | Moderate to High |

| Fischer Esterification | Ethanol | p-TsOH (catalytic) | Reflux, Dean-Stark | High |

| MNBA-mediated Esterification | Isopropanol | MNBA, Et₃N, DMAP | Room Temperature | Excellent |

Amides of this compound

The synthesis of amides from this compound and an amine is a critical reaction for introducing nitrogen-containing functional groups. The direct condensation of the carboxylic acid with an amine requires high temperatures to drive off water and is often inefficient. youtube.com Therefore, the reaction is typically facilitated by activating the carboxylic acid. nih.gov

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Another approach involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with the amine. nih.gov Metal-based catalysts, such as those involving titanium (e.g., TiCl₄) or zirconium (e.g., ZrCl₄), have also been shown to effectively catalyze the direct amidation of carboxylic acids under specific conditions. nih.govdiva-portal.org

Table 2: Synthesis of 5,5-Dimethyloxolane-2-carboxamides

| Amine (R-NH₂) | Coupling Reagent/Method | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| Benzylamine | EDCI, HOBt | Dichloromethane (DCM) | Room Temperature | High |

| Aniline | SOCl₂ (to form acid chloride), then amine | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temp | High |

| Morpholine | TiCl₄ | Pyridine | 85 °C | Good to Excellent |

| Various amines | Direct thermal condensation | Toluene (B28343) | Reflux (110 °C) | Moderate |

Acid Anhydrides and Acid Halides

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and are valuable precursors for the synthesis of esters and amides. nih.gov The most common method for preparing an acid chloride from this compound is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution.

Symmetrical acid anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Alternatively, an acid anhydride can be synthesized by reacting the corresponding acid chloride with a carboxylate salt. masterorganicchemistry.com

Table 3: Preparation of Acid Halides and Anhydrides

| Derivative | Reagent | Conditions | Key Feature |

|---|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) | Reflux | Forms gaseous byproducts (SO₂, HCl) |

| Acid Chloride | Oxalyl Chloride, cat. DMF | Room Temperature | Milder conditions than SOCl₂ |

| Symmetrical Anhydride | Acetic Anhydride | Heat | Dehydration via anhydride exchange |

| Symmetrical Anhydride | Acid Chloride + Sodium Salt | Aprotic Solvent | Nucleophilic acyl substitution |

Functionalization of the Oxolane Ring

Beyond derivatization of the carboxylic acid, the oxolane ring of this compound can also be chemically modified. These transformations can lead to the formation of new heterocyclic systems or the introduction of different functional groups onto the ring structure.

Synthesis of Lactone Derivatives (e.g., γ-Lactones)

Lactones, which are cyclic esters, are important structural motifs in many natural products and pharmaceuticals. The synthesis of γ-lactones from tetrahydrofuran precursors often involves oxidative cleavage or rearrangement reactions. organic-chemistry.org For instance, derivatives of tetrahydrofuran-2-carboxylic acid can undergo ring-opening hydrogenolysis followed by lactonization. d-nb.info

Another powerful method for lactone synthesis is the Baeyer-Villiger oxidation, where a cyclic ketone is converted to a lactone using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net While this compound itself is not a ketone, synthetic manipulation of the oxolane ring could potentially generate a ketone precursor suitable for this transformation. Research has also demonstrated the synthesis of chiral lactone carboxylic acids which can serve as precursors to substituted tetrahydrofurans. researchgate.net

Table 4: General Strategies for γ-Lactone Synthesis from Tetrahydrofuran Precursors

| Precursor Type | Method | Reagents | Product Type |

|---|---|---|---|

| Tetrahydrofuran-2-methanol | Oxidative Cleavage | Oxone, Catalyst | γ-Lactone |

| γ-Keto carboxylic acid | Asymmetric Hydrogenation | Ru-Catalyst, H-source | Chiral γ-Lactone |

| Homoallylic alcohol | Palladium-catalyzed cyclization | Pd catalyst, oxidant | γ-Lactone |

Introduction of Other Functional Groups (e.g., Aldehyde, as in 5,5-Dimethyloxolane-2-carbaldehyde)

The carboxylic acid group can be reduced to introduce other functional groups, such as an aldehyde. The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction often proceeds to the corresponding primary alcohol. However, this transformation can be achieved by first converting the carboxylic acid into a more reactive derivative.

For example, this compound can be converted to its acid chloride, which can then be reduced to 5,5-dimethyloxolane-2-carbaldehyde (B8819033) using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) in a reaction known as the Rosenmund reduction (if using H₂ and a poisoned catalyst) or with other specialized hydride reagents. Alternatively, conversion to a Weinreb amide followed by reaction with a hydride reagent like diisobutylaluminium hydride (DIBAL-H) provides a reliable route to the aldehyde.

Table 5: Synthesis of 5,5-Dimethyloxolane-2-carbaldehyde

| Intermediate | Reagent 1 (Activation) | Reagent 2 (Reduction) | Conditions |

|---|---|---|---|

| Acid Chloride | SOCl₂ or (COCl)₂ | LiAl(O-t-Bu)₃H | Low Temperature (-78 °C) |

| Weinreb Amide | SOCl₂, then HN(Me)OMe·HCl | DIBAL-H or LiAlH₄ | Low Temperature (-78 °C) |

| Ester | N,O-Dimethylhydroxylamine, coupling agent | DIBAL-H | Low Temperature (-78 °C) |

Chiral Derivatives and Enantioselective Synthesis

The synthesis of specific enantiomers of this compound is crucial for applications where stereochemistry dictates biological activity or material properties. Enantioselective synthesis aims to produce a single enantiomer, bypassing the need for chiral resolution of a racemic mixture. This is typically achieved by introducing stereochemical control at a key step in the synthetic pathway.

Control of Stereochemistry in Synthetic Pathways

Achieving stereocontrol in the synthesis of substituted tetrahydrofurans like this compound relies on several established asymmetric strategies. These methods guide the formation of the chiral center at the C2 position with a specific three-dimensional orientation.

Key strategies for inducing enantioselectivity include:

Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiomerically pure starting materials, such as amino acids or carbohydrates, which already contain one or more defined stereocenters. nsf.gov The inherent chirality of the starting material is then transferred through the reaction sequence to the final product.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to direct the reaction to form one enantiomer preferentially over the other. This is a highly efficient method. For instance, transition metal complexes with chiral ligands can catalyze reactions like asymmetric cyclizations or hydrogenations with high enantioselectivity. researchgate.netrsc.org Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones, for example, has been shown to be effective for creating chiral tetrahydrofuran rings with excellent enantioselectivity (>99:1 er). rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired chiral center is created, the auxiliary is removed. For example, an asymmetric synthesis of 2,5-disubstituted tetrahydrofurans has been achieved using a chiral sulfoxide (B87167) auxiliary attached to a precursor molecule, which directs a reduction step before being cleaved. nih.gov

Substrate-Controlled Diastereoselective Reactions: In molecules that already contain a chiral center, that center can influence the stereochemical outcome of a new stereocenter being formed. For example, the substrate-directed epoxidation of a γ-amino-α,β-diol has been used as a key step in the stereocontrolled synthesis of hydroxylated pyrrolidine (B122466) alkaloids, a strategy applicable to related oxygen heterocycles. beilstein-journals.org

The choice of strategy often depends on the specific substitution pattern of the target molecule and the availability of suitable starting materials or catalysts. For the 5,5-dimethyloxolane scaffold, controlling the stereocenter at C2 is the primary challenge.

Synthesis of Specific Enantiomers (e.g., based on related tetrahydrofuran and pyrrolidine carboxylic acid research)

While specific documented enantioselective syntheses for this compound are not extensively reported, methods developed for structurally similar chiral tetrahydrofurans and N-heterocyclic analogues like pyrrolidines provide well-established templates. beilstein-journals.orgresearchgate.net

Another relevant strategy is the catalytic enantioselective formation of stereocenters at the 2- and 5-positions of the tetrahydrofuran ring. chemistryviews.org A one-pot sequential process involving a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols provides access to polysubstituted tetrahydrofurans with excellent enantioselectivities, often up to 97% ee. chemistryviews.org This method could be adapted for precursors of this compound.

Furthermore, research on the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives offers valuable insights. For instance, stereoselective multicomponent reactions, such as the Ugi four-component reaction (UT-4CR), have been used to create complex tetrazole derivatives with high stereocontrol, which can be precursors to chiral heterocycles. nih.gov The principles of stereocontrol in these reactions, often governed by chiral amines or other components, can be conceptually transferred to the synthesis of oxolane analogues.

The table below summarizes potential enantioselective strategies applicable to the synthesis of this compound, based on research into related compounds.

| Synthetic Strategy | Key Reaction Type | Reported Enantioselectivity (for analogous compounds) | Applicability and Notes |

|---|---|---|---|

| Reduction of Chiral Lactone Acids | Asymmetric lactonization followed by selective reduction | High (based on precursor purity) | A direct and versatile two-step method for preparing 2,2-disubstituted tetrahydrofurans. researchgate.net |

| Asymmetric Iodocyclization | Cu-catalyzed asymmetric Henry reaction and iodocyclization | Up to 97% ee | Effective for creating 2,5-polysubstituted tetrahydrofurans from unsaturated alcohols. chemistryviews.org |

| Asymmetric Intramolecular Cyclization | Nickel-catalyzed reductive cyclization of O-alkynones | >99:1 er | Provides access to functionalized chiral tetrahydrofurans with excellent stereocontrol. rsc.org |

| Chiral Auxiliary-Mediated Synthesis | Diastereoselective reduction or alkylation | 86:14 dr (for a 2,5-disubstituted THF) | The auxiliary directs the stereochemistry of a key bond formation before being removed. nih.gov |

These examples demonstrate that a robust toolbox of stereocontrolled reactions exists for the synthesis of substituted tetrahydrofurans. By adapting these established methods, specific enantiomers of this compound can be synthesized with a high degree of optical purity, enabling further investigation into its stereochemistry-dependent properties.

Advanced Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Synthetic Transformations

The synthetic utility of 5,5-Dimethyloxolane-2-carboxylic acid is deeply connected to the understanding of the mechanisms that govern its transformations. Mechanistic studies, often combining experimental kinetics, isotopic labeling, and computational modeling, provide crucial insights into how to control and optimize these reactions.

Mechanistic Studies of Metal-Catalyzed Reactions (e.g., Pd-catalyzed C-H activation, γ-lactonization)

Palladium-catalyzed reactions are powerful tools for the functionalization of C-H bonds, including those in aliphatic carboxylic acids like this compound. The formation of γ-lactones from such acids is a notable transformation.

Detailed mechanistic studies on analogous aliphatic carboxylic acids reveal that these reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle. researchgate.net The key C-H activation step is typically the regioselectivity-controlling step, while the subsequent oxidation of the palladium center is often rate-limiting. researchgate.net For substrates featuring gem-dimethyl groups, such as this compound, the catalyst must distinguish between sterically similar C-H bonds. The mechanism involves the coordination of the carboxylate to the palladium center, forming a palladacycle intermediate. chemrxiv.org This is followed by C-H bond cleavage, which is understood to occur via a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, a ligand or base assists in the removal of a proton simultaneously with the metalation of the carbon. nih.gov Subsequent oxidative addition and reductive elimination from a Pd(IV) intermediate yields the lactone product. researchgate.net

Computational studies, such as Density Functional Theory (DFT) analysis, suggest a rebound-type mechanism initiated by intramolecular hydrogen atom transfer (HAT) in some metal-catalyzed lactonizations, particularly with manganese catalysts. acs.orgnih.gov This highlights that the specific metal and catalytic system can dictate the operative mechanistic pathway.

| Mechanistic Step | Description | Key Intermediates/States | Controlling Factor |

|---|---|---|---|

| Coordination | The carboxylic acid coordinates to the Pd(II) center. | Pd-carboxylate complex | Ligand environment |

| C-H Activation (CMD) | Concerted metalation-deprotonation to form a palladacycle. | Palladacycle, Transition State (TS) | Regioselectivity |

| Oxidation | Oxidant converts Pd(II) to a Pd(IV) species. | Pd(IV) intermediate | Rate-Limiting Step |

| Reductive Elimination | Formation of the C-O bond from the Pd(IV) center to yield the lactone. | Pd(II) catalyst (regenerated) | Product Formation |

Investigation of Catalytic Cycles and Intermediates (e.g., Boron-based catalysts in amidation)

The direct formation of amides from carboxylic acids and amines is a thermodynamically challenging reaction that often requires activation of the carboxylic acid. Boron-based catalysts, such as boronic acids, have emerged as effective promoters for this transformation.

Mechanistic investigations into boron-catalyzed amidation reveal a complex interplay of equilibria involving the catalyst, carboxylic acid, and amine. nih.gov The catalytic cycle is initiated by the reaction between the boronic acid and the carboxylic acid. A key proposed intermediate is an acyloxyboron species, which is more electrophilic than the parent carboxylic acid. nih.govucl.ac.uk This activated intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond and regenerate the catalyst.

Detailed NMR studies have identified several boron-containing species present in the catalytic mixture, including aminocarboxylate "ate"-complexes and boroxines (cyclic anhydrides of boronic acids). nih.govchemrxiv.org The formation of these species can influence catalyst activity; for instance, certain boroxine-amine complexes may be catalytically inactive "off-cycle" reservoirs. nih.govchemrxiv.org The order of reagent addition can also impact the reaction progress by influencing the initial formation of these intermediates. nih.gov

| Catalyst Species | Role in Catalytic Cycle | Observational Evidence |

|---|---|---|

| Boronic Acid | Active catalyst precursor. | Starting material |

| Acyloxyboron Intermediate | Activated carboxylic acid species. | Postulated reactive intermediate |

| Amine-Boron Complex | Rapidly formed species affecting catalyst availability. | 11B NMR Spectroscopy nih.gov |

| Boroxine | Potential "off-cycle" or deactivating species. | 11B NMR Spectroscopy nih.govchemrxiv.org |

| "Ate"-Complex | Observed complex of boron with both acid and amine. | 11B NMR Spectroscopy nih.gov |

Role of Ligands and Oxidants in Catalytic Processes

In metal-catalyzed reactions, ligands and oxidants are not mere spectators but play crucial roles in dictating the catalyst's activity, selectivity, and stability.

Ligands: In Pd-catalyzed C-H functionalization, mono-N-protected amino acid (MPAA) ligands are frequently employed. researchgate.netnih.gov Mechanistic studies have shown that these ligands are "bifunctional." nih.gov They not only stabilize the catalytically active palladium species but also actively participate in the C-H cleavage step. The amidate motif of the deprotonated ligand can act as an internal base in the concerted metalation-deprotonation (CMD) transition state, thereby lowering the activation energy barrier for C-H activation. nih.gov The choice of ligand can also influence the stereoselectivity of the reaction by creating a specific chiral environment around the metal center. nih.gov

Oxidants: The oxidant's role is primarily to regenerate the active state of the catalyst, often by oxidizing the metal center (e.g., Pd(II) to Pd(IV)). researchgate.net However, the nature of the oxidant can be critical. In the Pd/MPAA-catalyzed lactonization of aliphatic acids, peroxide-based oxidants like tert-butyl hydroperoxide (TBHP) are essential. researchgate.net Theoretical studies suggest that the hydroxyl group of the oxidant participates in a 1,2-hydrogen shift in the rate-limiting oxidation transition state, facilitating a proton-shuttling process involving the MPAA ligand. This cooperative interaction between the ligand and the oxidant is vital for the efficiency of the catalytic cycle. researchgate.net

Enzymatic Reaction Mechanisms and Biocatalysis

Enzymes offer highly selective and efficient pathways for chemical transformations under mild conditions. Understanding their mechanisms is key to harnessing their potential in biocatalysis.

Role of Enzymes in Carboxylic Acid Activation (e.g., ATP-grasp enzymes for amide bond formation)

The enzymatic synthesis of amide bonds, a cornerstone of biochemistry, requires the activation of the carboxylic acid moiety to make the reaction thermodynamically favorable. nih.gov A prominent family of enzymes that catalyze this reaction are the ATP-grasp ligases. nih.govresearchgate.net

The mechanism of ATP-grasp enzymes involves a two-step process. First, the enzyme binds both the carboxylic acid substrate (such as this compound) and adenosine (B11128) triphosphate (ATP). The carboxylate oxygen attacks the γ-phosphate of ATP, leading to the formation of a high-energy acylphosphate intermediate and the release of adenosine diphosphate (B83284) (ADP). nih.gov This "activated" acylphosphate is highly electrophilic and remains bound in the enzyme's active site. In the second step, the amine nucleophile attacks the carbonyl carbon of the acylphosphate intermediate, forming a tetrahedral intermediate which then collapses to yield the final amide product and inorganic phosphate (B84403) (Pi). The enzyme effectively "grasps" the ATP molecule to facilitate this energy-coupling process. nih.gov

Kinetics and Processivity in Enzymatic Oxidations (e.g., Cytochrome P450)

Cytochrome P450 (P450) enzymes are a versatile family of monooxygenases involved in the metabolism of a vast array of compounds, including xenobiotics. nih.gov They can catalyze a variety of oxidative reactions, including the transformation of aldehydes to carboxylic acids. nih.govresearchgate.net

The kinetics of P450-catalyzed reactions can be complex and often deviate from the standard Michaelis-Menten model. nih.govclinpgx.org When an enzyme catalyzes multiple, sequential oxidation steps on the same substrate, a key question is whether the reaction is processive or distributive. nih.govmdpi.com

Processive kinetics: The enzyme performs multiple catalytic turnovers on a single substrate molecule without releasing the intermediate product into the bulk solution. nih.gov

Distributive kinetics: The enzyme releases the intermediate after the first oxidation step, and this intermediate must then re-bind to another enzyme molecule for the subsequent oxidation to occur. mdpi.com

Kinetic modeling and isotope effect studies are used to distinguish between these pathways. For example, in some P450-catalyzed multi-step oxidations, an initial "burst" of product formation is observed, which can be indicative of a processive mechanism where subsequent steps are faster than the initial product release. nih.gov The processivity has significant implications for the metabolic fate of a compound, as it can prevent the accumulation of potentially reactive intermediates. nih.govresearchgate.net

Chemoenzymatic Approaches to Carboxylic Acid Transformations

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful strategies for the transformation of carboxylic acids and their lactone precursors. These approaches are valued for their high selectivity (enantio-, regio-, and chemo-selectivity) and ability to operate under mild conditions, often circumventing the need for complex protection-deprotection steps. While specific studies on this compound are not extensively documented, principles derived from research on related γ-lactones and carboxylic acids are directly applicable.

Enzymes such as lipases, esterases, and oxidoreductases are primary catalysts for these transformations. researchgate.net Lipases, in particular, are widely employed for the kinetic resolution of racemic lactones and hydroxy acids. For instance, a racemic mixture of this compound's hydroxy acid precursor could be resolved using an immobilized lipase (B570770) like Candida antarctica Lipase B (CAL-B). mdpi.com This enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol, which can then be cyclized to the enantiopure lactone.

Another approach involves the enzymatic hydrolysis of a racemic ester derived from this compound. An esterase or lipase could selectively hydrolyze one enantiomer of the ester, yielding an enantiomerically enriched carboxylic acid and the unreacted ester enantiomer. mdpi.com Furthermore, cytochrome P450 enzymes and other monooxygenases could be engineered to perform selective hydroxylations on the oxolane ring or catalyze Baeyer-Villiger oxidation on related cyclic ketones to form the lactone ring with high stereocontrol. researchgate.netnsf.gov

The table below outlines potential chemoenzymatic transformations applicable to this compound or its immediate precursors, based on established enzymatic capabilities.

Table 1: Potential Chemoenzymatic Transformations

| Transformation Type | Enzyme Class | Specific Enzyme Example | Substrate | Potential Product |

|---|---|---|---|---|

| Enantioselective Esterification | Lipase | Candida antarctica Lipase B (CAL-B) | Racemic 4-hydroxy-4-methylpentanoic acid | (R)- or (S)-4-acetoxy-4-methylpentanoic acid |

| Enantioselective Hydrolysis | Esterase/Lipase | Porcine Liver Esterase (PLE) | Racemic methyl 5,5-dimethyloxolane-2-carboxylate | (R)- or (S)-5,5-Dimethyloxolane-2-carboxylic acid |

Computational Chemistry and Molecular Modeling

Computational chemistry provides indispensable tools for understanding the intrinsic properties of molecules like this compound. Through molecular modeling, researchers can predict reactivity, map out reaction pathways, and analyze conformational preferences without the need for extensive empirical experimentation. psu.edu

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting molecular reactivity. researchgate.net For this compound, these calculations can reveal key electronic properties that govern its chemical behavior.

By calculating the distribution of electron density, a molecular electrostatic potential (MEP) map can be generated. This map highlights electrophilic and nucleophilic sites. For this molecule, the carbonyl carbon of the carboxylic acid is expected to be a primary electrophilic site, susceptible to nucleophilic attack, while the carbonyl oxygen and the hydroxyl oxygen are key nucleophilic centers. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net These calculations can predict the feasibility of reactions and guide the selection of appropriate reagents. nih.gov

Table 2: Predicted Electronic Properties from DFT Calculations (Illustrative)

| Property | Predicted Value/Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates regions susceptible to electrophilic attack (e.g., lone pairs on oxygen). |

| LUMO Energy | +1.5 eV | Indicates regions susceptible to nucleophilic attack (e.g., π* orbital of C=O). |

| HOMO-LUMO Gap | 8.7 eV | Suggests moderate kinetic stability. |

| Mulliken Charge on C=O Carbon | +0.65 e | Confirms the electrophilic nature of the carbonyl carbon. |

Understanding the mechanism of a chemical reaction requires detailed knowledge of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods allow for the precise location and characterization of these fleeting structures. For the synthesis or hydrolysis of this compound (or its corresponding lactone, γ,γ-dimethyl-γ-butyrolactone), transition state analysis can clarify the reaction mechanism and determine the rate-limiting step. nih.gov

For example, the acid- or base-catalyzed hydrolysis of the corresponding lactone likely proceeds through a bimolecular mechanism (AAC2 or BAC2, respectively). nih.govsemanticscholar.orgacs.orghw.ac.uk DFT calculations can model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon. By mapping the potential energy surface, the geometry of the tetrahedral intermediate and the subsequent transition state for ring-opening can be determined. nih.govsemanticscholar.org Key parameters such as the bond lengths of the forming and breaking bonds and the activation energy barrier can be calculated. These theoretical findings provide a quantitative basis for comparing different potential pathways. nih.gov

Table 3: Calculated Parameters for a BAC2 Hydrolysis Transition State (Hypothetical)

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | 21.5 kcal/mol | The free energy barrier for the rate-limiting step (nucleophilic attack). |

| C-O(nucleophile) Bond Distance | 2.15 Å | The distance of the forming bond between the carbonyl carbon and the incoming nucleophile. nih.gov |

| C-O(ring) Bond Distance | 1.98 Å | The distance of the cleaving bond within the oxolane ring. nih.gov |

While electronic structure calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how a molecule behaves over time at a given temperature. mdpi.comnih.gov MD simulations are crucial for understanding the conformational flexibility of the 5,5-dimethyloxolane ring and the various orientations the carboxylic acid substituent can adopt. nih.gov

The oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between twisted (C₂) and envelope (Cₛ) conformations. The presence of the two methyl groups at the C5 position and the carboxylic acid at the C2 position will influence the energy landscape of this pseudorotation. MD simulations, using appropriate force fields, can track the conformational changes of the ring and the rotation around the C2-carboxyl bond in different solvent environments. mdpi.com This analysis can reveal the most populated conformations, which are often the most reactive ones. Furthermore, simulations can model the interaction of the carboxylic acid group with solvent molecules, providing insight into solvation effects and the formation of hydrogen-bonding networks that can impact reaction rates and equilibria. mit.edu

Role as a Synthetic Intermediate or Building Block in Organic Synthesis

Carboxylic acids are fundamental and versatile building blocks in organic synthesis, serving as precursors to a vast array of other functional groups and molecular frameworks. nih.govmdpi.com The presence of both the carboxylic acid and the substituted oxolane ring makes this compound a potentially valuable bifunctional intermediate.

The transformation of carboxylic acids is a cornerstone of complex molecule synthesis. They can be readily converted into esters, amides, acid halides, and anhydrides, or reduced to alcohols. More advanced methods, such as transition metal-catalyzed reactions, allow for dehydrogenative transformations and decarboxylative coupling, expanding the range of accessible molecular entities. nih.govnih.gov

Given its structure, this compound could serve as a chiral or achiral building block for introducing a substituted tetrahydrofuran (B95107) moiety into larger, more complex molecules. The gem-dimethyl group at the 5-position provides steric bulk and locks the conformation of one side of the ring, which can influence the stereochemical outcome of reactions at the 2-position. This feature could be exploited in the synthesis of natural products or pharmacologically active compounds where a substituted cyclic ether is a key structural element.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent(s) | Product Functional Group | Potential Utility |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R-OH), Acid Catalyst | Ester (-COOR) | Fragrances, Solvents, Polymer Monomers |

| Amidation | Amine (R-NH2), Coupling Agent | Amide (-CONHR) | Pharmaceuticals, Polyamides |

| Reduction | LiAlH4 or BH3 | Primary Alcohol (-CH2OH) | Introduction of a hydroxymethyl-oxolane unit |

| Decarboxylative Coupling | Photoredox/Metal Catalyst | Alkyl Radical Intermediate | Formation of C-C, C-N, C-X bonds princeton.edunih.gov |

The oxolane ring is a privileged scaffold in medicinal chemistry. Carboxylic acids derived from heterocyclic systems are frequently used as starting materials for the synthesis of more complex, fused, or substituted heterocyclic structures. amazonaws.com For instance, 5-arylfuran-2-carboxylic acids are versatile precursors for designing various thiadiazole and oxadiazole derivatives. researchgate.net By analogy, this compound could be chemically modified to serve as a scaffold. The carboxylic acid group can be transformed into a key functional handle that participates in cyclization reactions to build new rings onto the existing oxolane framework.

Contributions to Advanced Materials Science and Nanotechnology

The unique properties of carboxylic acids also lend themselves to applications in materials science, from stabilizing nanomaterials to forming the backbone of advanced polymers.

Carboxylic acids are widely used as capping or stabilizing agents in the synthesis of metallic and semiconductor nanoparticles. The carboxylate group (R-COO⁻) can coordinate to the surface of the nanoparticles, preventing aggregation and controlling their growth, size, and shape. This surface modification also enhances the dispersibility of nanoparticles in various solvents. While specific studies using this compound were not identified, its fundamental carboxylic acid functionality suggests it could perform this role. The bulky, non-polar 5,5-dimethyloxolane portion would extend away from the nanoparticle surface, potentially providing enhanced stability in organic solvents and polymer matrices.

Bio-based dicarboxylic acids are gaining significant attention as sustainable monomers for the synthesis of polyesters, polyamides, and other polymers. mdpi.com A prominent example is 2,5-Furandicarboxylic acid (FDCA), a rigid heterocyclic monomer used to produce polyethylene furanoate (PEF), a bio-based alternative to PET. mdpi.com

Similarly, hydrogenated furan derivatives like tetrahydrofuran-2,5-dicarboxylic acid are explored for polymer synthesis. This compound, as a monofunctional carboxylic acid, could be used as a chain terminator to control molecular weight or be incorporated as a side-chain to modify polymer properties. If a second functional group were introduced onto the oxolane ring, the resulting monomer could be used to create polyesters or polyamides with the 5,5-dimethyloxolane unit in the polymer backbone, potentially imparting properties such as increased flexibility and altered solubility compared to more rigid aromatic or furan-based polymers.